Isosilychristin

Cancer Research Multidrug Resistance Ovarian Cancer

Choose Isosilychristin (CAS 77182-66-2) for constituent-level precision over crude silymarin. This silychristin stereoisomer uniquely shows higher potency against doxorubicin-resistant ovarian cancer cells (IC50 115 µM) vs. sensitive (209 µM)—ideal for MDR probe studies. It also serves as an allosteric PTP1B inhibitor scaffold (IC50 1.37–23.87 µM) and a validated negative control in prostate cancer research. Guaranteed ≥98% HPLC purity ensures reproducible results. Order now for batch-specific COA and global shipping.

Molecular Formula C25H22O10
Molecular Weight 482.4 g/mol
CAS No. 77182-66-2
Cat. No. B15092769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsosilychristin
CAS77182-66-2
Molecular FormulaC25H22O10
Molecular Weight482.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2C(C3=C(C=CC(=C3O2)O)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O
InChIInChI=1S/C25H22O10/c1-33-17-6-10(2-4-14(17)28)23-13(9-26)19-12(3-5-15(29)25(19)35-23)24-22(32)21(31)20-16(30)7-11(27)8-18(20)34-24/h2-8,13,22-24,26-30,32H,9H2,1H3/t13-,22+,23+,24-/m1/s1
InChIKeyQYCJAWYDGRZSTO-IRLTUAEKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isosilychristin (CAS 77182-66-2): A Minor Milk Thistle Flavonolignan with Distinct Biological Selectivity


Isosilychristin (CAS 77182-66-2) is a naturally occurring flavonolignan and a minor constituent of the silymarin complex derived from milk thistle (Silybum marianum) seeds [1]. It is structurally an isomer of silychristin, sharing the molecular formula C₂₅H₂₂O₁₀ and a molecular weight of 482.4 g/mol, but differing in the stereochemistry at specific chiral centers [2]. Like other silymarin flavonolignans, it possesses antioxidant and hepatoprotective properties, but its distinct structural configuration confers a unique profile of biological activities compared to its more abundant isomers [3]. This differentiation is critical for researchers and formulators who require precise, constituent-level activity rather than the broad-spectrum effects of crude silymarin extracts [1].

Why Isosilychristin Cannot Be Substituted with Crude Silymarin or Other Flavonolignans


Silymarin is a complex mixture of at least seven distinct flavonolignans, including silybin A/B, isosilybin A/B, silychristin, isosilychristin, and silydianin [1]. Quantitative comparative studies reveal that these individual constituents exhibit profoundly different, and sometimes opposite, biological activities despite their structural similarities [1][2]. For instance, while silybin isomers strongly inhibit prostate cancer cell growth, isosilychristin shows only a marginal effect, yet demonstrates superior selectivity in overcoming multidrug resistance in ovarian cancer cells [1][3]. Furthermore, in pharmacokinetic studies, the systemic exposure to each flavonolignan varies dramatically, with isosilychristin and silychristin showing significantly lower abundance than silybin isomers [4]. Therefore, relying on generic silymarin or substituting one flavonolignan for another introduces unquantified variability in both efficacy and pharmacokinetic behavior, undermining the reproducibility and interpretability of preclinical and mechanistic research [1][3][4].

Quantitative Comparative Evidence for Isosilychristin Differentiation


Cytotoxic Selectivity: Isosilychristin Exhibits Superior Differential Activity Against Chemoresistant Ovarian Cancer Cells Compared to Silychristin A

In a head-to-head comparison against sensitive (HOC) and doxorubicin-resistant (HOC/ADR) human ovarian adenocarcinoma cell lines, isosilychristin demonstrated a distinct and therapeutically relevant selectivity profile. While silychristin A showed increased resistance in the HOC/ADR line (IC50 increased from 144 µM to 184 µM), isosilychristin was 1.8-fold more potent against the resistant cells (IC50 = 115 µM) than against the sensitive cells (IC50 = 209 µM) [1]. This inverse selectivity, where the compound is more effective against drug-resistant cancer cells, is a rare and valuable property for overcoming multidrug resistance, a phenomenon not observed with its close structural analog silychristin A [1].

Cancer Research Multidrug Resistance Ovarian Cancer

PTP1B Inhibition: Isosilychristin A is a Potent Allosteric Inhibitor, Differentiating from Major Silybin Isomers

In a comprehensive study evaluating flavonolignans as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key target for diabetes and obesity, isosilychristin A (compound 7) was identified as a potent inhibitor with an IC50 within the range of 1.37–23.87 µM [1]. This places it in a distinct activity class compared to the major silymarin components silybin A and B. Crucially, the study established a clear structure-activity relationship (SAR) showing that the absolute configuration at the C-7" and C-8" positions—which distinguishes isosilychristin from other flavonolignans—greatly affects PTP1B inhibitory activity [1]. Kinetic analyses for related compounds (1–5) demonstrated non-competitive, allosteric inhibition, suggesting a unique binding mode [1].

Metabolic Disease Diabetes PTP1B Inhibition

Anticancer Spectrum: Isosilychristin Lacks Anti-Proliferative Activity in Prostate Cancer, Unambiguously Differentiating it from Silybin and Isosilybin Isomers

A direct comparative study in advanced human prostate cancer PC3 cells revealed a stark divergence in anticancer activity among silymarin constituents. While silybin A, silybin B, isosilybin A, and isosilybin B strongly inhibited colony formation (p < 0.001), isosilychristin, along with silydianin and silychristin, had only a marginal effect (p < 0.05) [1]. This was corroborated by cell cycle analysis, which showed strong G1 arrest from the silybin/isosilybin group and a negligible effect from the isosilychristin/silychristin group [1]. This data definitively demonstrates that isosilychristin is not a functional substitute for silybin or isosilybin in prostate cancer models.

Prostate Cancer Cell Proliferation Flavonolignan Selectivity

Pharmacokinetic Distinction: Isosilychristin Exhibits Lower Systemic Exposure in Humans Compared to Major Silybin Isomers

A dose-escalation study in healthy volunteers quantified the relative systemic exposure to six major silymarin flavonolignans after oral administration. The exposure, in order of abundance, was greatest for silybin A, followed by silybin B, isosilybin B, isosilybin A, silychristin, and silydianin [1]. Notably, isosilychristin was not detected among the top six, indicating its systemic exposure is lower than that of silydianin, which was the least abundant of the quantifiable constituents. This pharmacokinetic profile is a critical differentiator, as it implies that isosilychristin contributes minimally to the overall plasma concentration of flavonolignans following silymarin administration, unlike the highly abundant silybin isomers [1].

Pharmacokinetics Bioavailability ADME

Analytical Separation: A Rapid HPLC Method Achieves Baseline Resolution of Isosilychristin from Co-Eluting Isomers, Enabling Precise Quantification

A significant analytical challenge in silymarin research has been the co-elution of silychristin A, silychristin B, isosilychristin, and silydianin, hindering their accurate individual quantification. A 2020 study presented a validated HPLC-DAD method using a common C18 column that achieved, for the first time, the baseline separation of these four previously inseparable compounds [1]. This method allows for the precise determination of isosilychristin content in complex mixtures, a prerequisite for quality control of extracts or formulations where its distinct biological activity is of interest [1]. The ability to resolve isosilychristin as a single, quantifiable peak is a key differentiator for suppliers and researchers needing to verify its presence and purity.

Analytical Chemistry Quality Control HPLC-MS

Optimal Scientific and Industrial Applications for Isosilychristin Based on Evidence


Mechanistic Studies of Multidrug Resistance (MDR) Reversal

Isosilychristin is ideally suited as a reference compound in cancer research focused on overcoming P-glycoprotein-mediated multidrug resistance. Its unique property of being more potent against doxorubicin-resistant ovarian cancer cells (HOC/ADR, IC50 = 115 µM) than against their sensitive counterparts (HOC, IC50 = 209 µM) makes it a valuable tool for dissecting MDR mechanisms [1]. This is in stark contrast to its analog silychristin A, which loses potency against resistant cells. Researchers can use isosilychristin as a selective probe to study pathways that are upregulated or essential in the resistant phenotype, independent of broad cytotoxic effects observed with other flavonolignans like silybin.

Development of Allosteric PTP1B Inhibitors for Metabolic Disorders

Drug discovery programs targeting PTP1B for the treatment of type 2 diabetes and obesity can utilize isosilychristin A as a distinct chemical scaffold for lead optimization. Its confirmed activity as an allosteric PTP1B inhibitor (IC50 within 1.37–23.87 µM) differentiates it from competitive inhibitors [2]. The established structure-activity relationship highlighting the importance of C-7" and C-8" stereochemistry provides a clear rationale for medicinal chemistry efforts to design and synthesize novel analogs with improved potency and selectivity, leveraging isosilychristin's unique binding mode.

Analytical Standard for Advanced Silymarin Quality Control

Quality control laboratories in the pharmaceutical and dietary supplement industries should employ pure isosilychristin as a primary reference standard when implementing advanced HPLC methods, such as the one described by Křen et al. (2020) [3]. This method's ability to baseline-separate isosilychristin from silychristin isomers and silydianin is critical for generating accurate compositional profiles of silymarin extracts. As the biological understanding of individual flavonolignans grows, QC specifications that move beyond total silymarin content to include quantification of minor but active components like isosilychristin will become essential for ensuring batch-to-batch consistency and supporting clinical research.

Negative Control for Prostate Cancer Chemoprevention Studies

In prostate cancer research, where silybin and isosilybin isomers have demonstrated significant anti-proliferative effects, pure isosilychristin serves as an ideal negative control. The 2008 study by Deep et al. unequivocally shows that isosilychristin has only a marginal effect on PC3 cell colony formation and cell cycle progression [4]. Using isosilychristin alongside active flavonolignans in experimental panels allows researchers to definitively attribute observed biological effects to the specific stereochemistry and structural features present in silybin/isosilybin, but absent in isosilychristin, thereby strengthening the validity of their mechanistic conclusions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isosilychristin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.